6-[Benzo(b)thiophen-2-yl]nicotinic acid
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Overview
Description
6-[Benzo(b)thiophen-2-yl]nicotinic acid is an organic compound that features a benzothiophene moiety attached to a nicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzo(b)thiophen-2-yl]nicotinic acid typically involves the formation of the benzothiophene ring followed by its attachment to the nicotinic acid moiety. One common method involves the use of coupling reactions and electrophilic cyclization reactions . The specific reaction conditions can vary, but they often include the use of catalysts and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[Benzo(b)thiophen-2-yl]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzothiophene and nicotinic acid moieties can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzothiophene ring, while substitution reactions can introduce new functional groups to the nicotinic acid moiety.
Scientific Research Applications
6-[Benzo(b)thiophen-2-yl]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 6-[Benzo(b)thiophen-2-yl]nicotinic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved will depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[Benzo(b)thiophen-2-yl]nicotinic acid include other benzothiophene derivatives and nicotinic acid derivatives. Examples include:
Benzo[b]thiophene-2-boronic acid: A compound with similar structural features but different functional groups.
Nicotinic acid derivatives: Compounds that share the nicotinic acid moiety but have different substituents attached.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiophene and nicotinic acid moieties, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-5-6-11(15-8-10)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTLLTZZPZKAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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